6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid
Beschreibung
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid is a branched carboxylic acid derivative characterized by a tert-butoxy group at the 6th position, a ketone group at the same carbon, and two methyl substituents at the 5th position. This structure confers unique steric and electronic properties, making it valuable as a synthetic intermediate in organic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H22O4 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
5,5-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)16-10(15)12(4,5)8-6-7-9(13)14/h6-8H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
JSMFXGYNTARUKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)CCCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Method Based on Esterification and Alkylation
One prominent approach involves initial esterification of a suitable precursor, such as a hydroxy acid or amino acid derivative, followed by alkylation to introduce the tert-butoxy group.
- Esterification: Conversion of the starting acid or amino acid to its methyl or tert-butyl ester using reagents like tert-butyl alcohol with acid catalysis.
- Alkylation: Nucleophilic substitution with tert-butyl halides or related reagents, often facilitated by bases such as potassium carbonate or sodium hydride, to install the tert-butoxy moiety at the desired position.
Data Table 1: Typical Reaction Conditions for Esterification and Alkylation
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Esterification | Tert-butyl alcohol, Acid catalyst | Toluene | Reflux | 85-95% | Uses azeotropic removal of water |
| Alkylation | Tert-butyl halide, Base | Acetone or DMF | Room temp to 50°C | 80-90% | Requires inert atmosphere |
Research Findings:
This approach is efficient for installing tert-butoxy groups selectively, especially when starting from a free acid or alcohol functional group, and has been validated in multiple studies for similar compounds.
Method Involving Carbamate Formation
Another advanced route employs carbamate chemistry, where tert-butoxycarbonyl (Boc) protecting groups are introduced onto amino functionalities, which are later transformed into the acid form.
- Protection: Reaction of amino groups with di-tert-butyl dicarbonate (Boc2O) in the presence of bases like pyridine.
- Hydrolysis & Oxidation: Subsequent hydrolysis and oxidation steps convert protected intermediates into the free acid, retaining the tert-butoxy substituents.
Data Table 2: Typical Conditions for Carbamate-Based Synthesis
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Protection | Boc2O, Pyridine | Dichloromethane | 0-25°C | 90-95% | High regioselectivity |
| Hydrolysis | Aqueous acid/base | Water | Room temp | 85-90% | Mild conditions to prevent decomposition |
Research Findings:
This method provides high selectivity and is scalable, as demonstrated in patents for similar amino acid derivatives, enabling large-scale synthesis of tert-butoxy-functionalized compounds.
Oxidation and Hydrolysis Steps
The final step often involves oxidation of alcohols to acids or hydrolysis of esters/protective groups. Common reagents include:
- Oxidation: Use of oxidizing agents like potassium permanganate, chromium trioxide, or Dess–Martin periodinane.
- Hydrolysis: Acidic or basic hydrolysis to convert esters or protected groups into the free acid.
Data Table 3: Typical Conditions for Final Oxidation/Hydrolysis
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, NaOH | Water/Acetone | Reflux | 80-95% | Controlled to prevent overoxidation |
| Hydrolysis | HCl or NaOH | Water | Room temp | 85-98% | Ensures complete conversion |
Representative Synthesis Scheme
Scheme I: Generalized Pathway
Starting Material (e.g., amino acid derivative)
|
Esterification & Protection (Boc2O)
|
Alkylation with tert-butyl halide
|
Hydrolysis & Oxidation
|
Final Purification
Summary of Key Research Findings
| Source | Methodology | Advantages | Limitations |
|---|---|---|---|
| Patent US7557238B2 | Multi-step esterification, carbamate protection, oxidation | High yield (93%), scalable | Requires multiple purification steps |
| Patent US5155251A | Use of halo hydroxyesters, nucleophilic substitution | Cost-effective, avoids costly intermediates | Longer reaction times, requires careful control of conditions |
| Research Articles | Nucleophilic substitution, esterification, hydrolysis | Versatile, adaptable to different derivatives | Potential for side reactions if not carefully controlled |
Analyse Chemischer Reaktionen
Types of Reactions
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis to release tert-butanol, which may participate in further reactions. The keto group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to act as a nucleophile or electrophile in various reactions, depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Group Variations
a) 6-(tert-Butoxy)-6-oxohexanoic acid (CAS: 52221-07-5)
- Structure : Lacks the 5,5-dimethyl groups present in the target compound.
- Applications : Widely used as a PEG linker precursor and in antibody-drug conjugate (ADC) synthesis .
- Purity & Pricing : Available at 97% purity (Combi-Blocks) with a price of $140/1g .
b) 5-(tert-Butoxy)-5-oxopentanoic acid (CAS: 63128-51-8)
- Structure : Shorter carbon chain (5 carbons) with a tert-butoxy-ketone group.
- Properties : Lower molecular weight (MW: ~188.2) and higher solubility in polar solvents due to reduced hydrophobicity.
- Purity : 98% (Combi-Blocks) .
c) (+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate (CAS: 319924-73-7)
- Structure : Features chloro and hydroxyl substituents, altering electronic properties.
- Applications : Impurity in Rosuvastatin synthesis, highlighting pharmaceutical relevance .
d) ETHYL 6-(3,5-DITRIFLUOROMETHYLPHENYL)-6-OXOHEXANOATE (CAS: 898792-97-7)
- Structure : Aromatic trifluoromethyl groups enhance lipophilicity and metabolic stability.
Key Comparative Data
| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Features |
|---|---|---|---|---|---|
| 6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid | Not provided | C₁₂H₂₂O₄ | ~242.3 (estimated) | N/A | Steric hindrance from 5,5-dimethyl groups |
| 6-(tert-Butoxy)-6-oxohexanoic acid | 52221-07-5 | C₁₀H₁₈O₄ | 202.2 | 97% | Common ADC linker precursor |
| 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 | C₉H₁₆O₄ | 188.2 | 98% | Shorter chain, higher solubility |
| 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 | C₁₂H₂₂O₄ | 230.3 | 97% | Longer chain for flexible conjugates |
| ETHYL 6-(3,5-DITRIFLUOROMETHYLPHENYL)-... | 898792-97-7 | C₁₆H₁₆F₆O₃ | 370.29 | N/A | Fluorinated aromatic moiety |
Commercial Availability and Pricing
- The non-methylated analog (CAS 52221-07-5) is priced at $140/1g , while longer-chain derivatives (e.g., 20-(tert-butoxy)-20-oxoicosanoic acid) are more expensive due to synthetic complexity . The dimethylated target is likely costlier but offers niche applications in stereochemically demanding syntheses.
Biologische Aktivität
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid, a compound with the CAS number 52221-07-5, has garnered attention for its potential biological activities. This article reviews the available research regarding its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The data presented herein are compiled from diverse sources to provide a comprehensive overview of the compound's biological activity.
- Molecular Formula : CHO
- Molecular Weight : 202.25 g/mol
- Structure : The compound features a tert-butoxy group attached to a hexanoic acid backbone with a keto functional group.
Antibacterial Activity
Research indicates that derivatives of 6-(tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structural motifs demonstrate potent activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|---|
| 10a | E. coli | 20 |
| 10b | S. aureus | 15 |
| 10c | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
A study investigated the effects of the compound on cytokine release in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in TNF-α and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of 6-(tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Inhibition of Enzyme Activity : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound could influence signaling pathways related to cell proliferation and survival, particularly in cancer cells.
- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, contributing to its protective effects against oxidative stress-related damage.
Q & A
Basic: What are the optimal synthetic routes for 6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Ketone Formation : Introduce the tert-butoxy group via nucleophilic substitution using tert-butoxide (e.g., sodium tert-butoxide ) under anhydrous conditions.
Carboxylic Acid Derivatization : Oxidize intermediates with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the carboxylic acid moiety .
Dimethyl Group Incorporation : Use alkylation reactions with methyl halides or Grignard reagents, ensuring steric hindrance from the tert-butoxy group is mitigated .
Key Reaction Table (Adapted from ):
| Reaction Type | Reagents/Conditions | Target Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acid |
| Alkylation | CH₃X, Grignard | 5,5-Dimethyl backbone |
| Substitution | NaOt-Bu, THF | Tert-butoxy group |
Basic: How can spectroscopic methods characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Detect C=O stretches (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹ broad) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 229.2 for C₁₀H₁₈O₄) .
Advanced: How do reaction conditions influence stereochemical outcomes in derivatives of this compound?
Methodological Answer:
Steric effects from the tert-butoxy and dimethyl groups dominate:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing racemization in chiral intermediates .
- Temperature : Low temperatures (−78°C) stabilize transition states, enhancing stereoselectivity in alkylation steps .
- Catalysts : Chiral catalysts (e.g., BINOL-based) can induce enantioselectivity in asymmetric syntheses .
Advanced: What strategies resolve conflicting data on solvent effects for stabilizing this compound?
Methodological Answer:
Contradictions arise from solvent polarity vs. proticity:
Controlled Experiments : Compare degradation rates in solvents like THF (aprotic) vs. ethanol (protic) under identical temperatures .
DFT Calculations : Model solvent interactions to predict stabilization (e.g., tert-butoxy group’s hydrophobicity favors non-polar solvents) .
Cross-Validation : Use multiple analytical techniques (e.g., NMR, HPLC) to confirm degradation products .
Basic: What are the solubility properties, and how do researchers select appropriate solvents?
Methodological Answer:
- High Solubility : Dichloromethane (DCM), THF, and acetone due to the tert-butoxy group’s lipophilicity .
- Low Solubility : Water and methanol (polar protic solvents).
- Stability Considerations : Avoid aqueous bases (hydrolysis risk) and store at −20°C in anhydrous solvents .
Advanced: How does the tert-butoxy group influence enzyme interactions in biochemical assays?
Methodological Answer:
- Steric Hindrance : The bulky tert-butoxy group reduces nonspecific binding, improving selectivity for enzyme active sites .
- Fluorine Analogues : Replace with trifluoromethyl groups (as in ) to study electronic effects on binding affinity.
- Assay Design : Use fluorescence polarization to quantify inhibition constants (Kᵢ) with purified enzymes .
Advanced: How to design experiments to study degradation pathways under varying conditions?
Methodological Answer:
Stress Testing : Expose the compound to heat (40–80°C), UV light, and varying pH (2–12) .
Kinetic Analysis : Monitor degradation via HPLC at timed intervals to calculate half-lives .
Product Identification : Use LC-MS/MS to characterize degradation byproducts (e.g., decarboxylation or ester hydrolysis) .
Basic: What protocols ensure safe handling and storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
